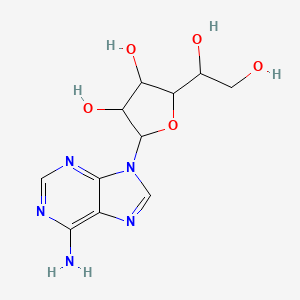

9-(beta-D-glucofuranosyl)adenine

Description

Structure

3D Structure

Properties

CAS No. |

62960-73-0 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

InChI Key |

JNSNEXAWGVQGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Origin of Product |

United States |

Biochemical Interactions and Enzymatic Studies of 9 Beta D Glucofuranosyl Adenine and Its Analogues

Interactions with Nucleoside Kinases (e.g., Adenosine (B11128) Kinase)

The biological activity of many nucleoside analogues is contingent upon their phosphorylation to the corresponding mono-, di-, and tri-phosphate derivatives, a process initiated by nucleoside kinases. Adenosine kinase (ADK) is a principal enzyme in the salvage pathway of purines, catalyzing the phosphorylation of adenosine to adenosine monophosphate. The interaction of 9-(beta-D-glucofuranosyl)adenine and its analogues with adenosine kinase is a critical determinant of their metabolic fate and potential therapeutic or biological effects.

The initial phosphorylation step is frequently the rate-limiting factor in the formation of the biologically active triphosphate forms of nucleoside analogues. nih.gov For an analogue to be a substrate for an enzyme like adenosine kinase, its structure must be sufficiently similar to the natural substrate, adenosine, to be recognized and bound at the active site. Studies on related adenosine analogues, such as 9-(2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine (B156593) (FANA-A), have shown that the efficiency of phosphorylation by adenosine kinase can be a key factor in their selective toxicity. For instance, the Trypanosoma brucei adenosine kinase exhibits a higher catalytic efficiency with FANA-A compared to the mammalian enzyme, leading to the accumulation of the toxic triphosphate form within the parasite. nih.gov

While direct kinetic data for this compound with adenosine kinase is not extensively detailed in the provided context, the general principles of nucleoside analogue activation apply. The structural configuration of the glucofuranosyl sugar moiety, in place of the ribofuranose of adenosine, would significantly influence its interaction with the kinase's active site. Research on adenosine kinase has also revealed its role beyond simple metabolism; for example, its overexpression can inhibit β-cell proliferation by affecting the expression of genes that regulate these cells. nih.gov This highlights the broader regulatory implications of enzymes that interact with adenosine and its analogues.

Modulation of Nucleoside Deaminases and Phosphorylases

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. worthington-biochem.com The interaction of nucleoside analogues with ADA is crucial, as deamination can inactivate the compound or alter its substrate specificity for subsequent metabolic enzymes.

A study on a series of hexofuranosyladenine nucleosides as substrates and inhibitors for calf intestinal adenosine deaminase revealed that the stereochemistry of the sugar moiety is paramount. nih.gov The most effective substrates were found to possess the beta-D or alpha-L configuration at the anomeric carbon and a hydroxyl group on the same side of the furanose ring as the adenine base. nih.gov However, these are not absolute requirements, as other nucleosides without these specific configurations can still act as substrates. nih.gov Most structural modifications to these analogues resulted in changes to the maximum reaction velocity (Vmax), while the Michaelis constant (KM), which reflects the enzyme's affinity for the substrate, remained relatively constant. nih.gov A significant exception was a change in the configuration of the hydroxyl group at the C-5' position, which dramatically affected the binding affinity. nih.gov

Conversely, some related structures, such as certain 5'-(steroid-21-phosphoryl)-9-(beta-D-arabinofuranosyl)-adenine conjugates, have been shown to be resistant to hydrolysis by adenosine deaminase. nih.gov The activity of other analogues, like 9-beta-D-arabinofuranosyladenine (ara-A), is significantly enhanced when co-administered with ADA inhibitors, indicating that they are susceptible to deamination. nih.govnih.gov This suggests that the glucofuranosyl moiety of this compound likely influences its susceptibility to ADA, potentially rendering it a substrate or a resistant compound.

Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase is another critical enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. wikipedia.orgatlasgeneticsoncology.org PNP plays a vital role in the metabolism of inosine and guanosine. atlasgeneticsoncology.org

The interaction of N9-substituted adenine analogues with PNP has been a subject of study. A series of N(9)-acyclonucleosides have been tested as inhibitors of purine nucleoside phosphorylase. nih.gov Interestingly, while adenosine itself is not a substrate for mammalian PNP, some non-conventional nucleosides are. For example, 3-(beta-D-ribofuranosyl)adenine has been shown to be a substrate for calf-spleen PNP. nih.gov This phosphorolysis occurs at the same active site as the natural substrate, inosine, as demonstrated by competitive inhibition studies. nih.gov The ability of the enzyme to process these analogues is consistent with them binding in a conformation that mimics the binding of natural substrates. nih.gov PNP deficiency in humans leads to an accumulation of its substrates, which can result in severe immunodeficiency, highlighting the enzyme's importance. atlasgeneticsoncology.orgproteopedia.org

| Enzyme | Interaction with this compound Analogues | Key Findings | Citations |

| Adenosine Deaminase (ADA) | Substrate/Inhibitor | Best substrates have a beta-D anomeric configuration. C-5' hydroxyl configuration significantly affects binding affinity. Some arabinofuranosyl conjugates are resistant. | nih.govnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Substrate/Inhibitor | Some N9-acyclonucleosides are inhibitors. 3-(beta-D-ribofuranosyl)adenine is a substrate for mammalian PNP, unlike adenosine. Phosphorolysis occurs at the same active site as natural substrates. | nih.govnih.gov |

Enzyme-Mediated Biotransformation of this compound Related Structures

The biotransformation of nucleoside analogues is a key area of research for the production of novel compounds with potential therapeutic value. Enzymes from various organisms can be harnessed to perform specific chemical modifications.

One example of biotransformation involves the synthesis of 9-(beta-D-arabinofuranosyl)guanine (ara-G) from 1-(beta-D-arabinofuranosyl)cytosine (ara-C) and a guanine (B1146940) source using whole cells of Escherichia coli. nih.gov This process utilizes the bacterial enzymatic machinery, including nucleoside phosphorylases and deaminases, to achieve the desired transformation. nih.gov Another instance is the biosynthesis of 9-[5'-deoxy-5'-(methylthio)-beta-D-xylofuranosyl]adenine, a natural analogue of methylthioadenosine (MTA), in the mollusc Doris verrucosa. nih.gov Studies indicate that this compound originates from MTA through a 3'-isomerization process, likely involving a 3'-oxo intermediate. nih.gov

Within cells, nucleoside analogues often undergo phosphorylation to become active. The compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), for example, is converted to its 5'-triphosphate (F-ara-ATP) inside cells, which is the active form that can be incorporated into nucleic acids. nih.gov The enzymatic synthesis of related sugar-containing compounds, such as 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose, can also be achieved using enzymes like cellobiose phosphorylase, demonstrating the utility of enzymes in creating complex carbohydrate structures. researchgate.net

Role in Plant Cytokinin Signaling Pathways (for related N9-substituted adenine conjugates)

Cytokinins are a class of plant hormones, structurally related to adenine, that regulate numerous aspects of plant growth and development, including cell division and differentiation. researchgate.netresearchgate.net The activity of cytokinins can be modulated by substitutions at various positions of the adenine ring, with the N9 position being of particular interest.

N9-substituted adenine conjugates represent a significant group of both naturally occurring and synthetic cytokinins. mdpi.comnih.gov While many natural cytokinins are N6-substituted adenine derivatives, modifications at the N9 position, such as glucosylation, play a crucial role in regulating cytokinin homeostasis. nih.govnih.gov N9-glucosylation is generally considered a mechanism for inactivating cytokinins, and the accumulation of these N9-glucosides can have negative effects on processes like root development. nih.gov

However, synthetic N9-substituted cytokinin analogues have been developed with improved biological properties. mdpi.comnih.gov For example, substitutions with tetrahydropyranyl or tetrahydrofuranyl groups at the N9 position can lead to enhanced transport of the cytokinin and may confer weak anticytokinin activity. nih.gov This altered distribution, combined with a gradual metabolic conversion back to the active form, can help prevent the root growth inhibition often associated with cytokinin application in micropropagation. nih.gov The rational design of these N9-derivatives can thus lead to compounds with more desirable characteristics for use in plant biotechnology and agriculture, such as improved stability, bioavailability, or specific growth-promoting effects. mdpi.comnih.gov

| N9-Substituent Type | Effect on Cytokinin Activity | Potential Application | Citations |

| Glucoside (Natural) | Inactivation of cytokinin; can lead to root growth inhibition. | Part of natural hormone homeostasis. | nih.gov |

| Ethoxyethyl, Acetoxy-, Azido-, etc. | Can significantly improve cell-proliferation activity. | Plant tissue culture, biotechnology. | mdpi.com |

| Tetrahydropyranyl (THP), Tetrahydrofuranyl (THF) | Enhanced acropetal transport, weak anticytokinin activity, prevents root growth inhibition. | Micropropagation, improved plant development. | nih.gov |

| Alkyl, Cycloalkyl | Generally less active than the free base. | Research tools for studying structure-activity relationships. | mdpi.com |

Analytical and Spectroscopic Characterization Techniques for 9 Beta D Glucofuranosyl Adenine Research

Advanced Chromatographic Methodologies (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation, quantification, and purification of 9-(beta-D-glucofuranosyl)adenine from complex mixtures, such as reaction syntheses or biological matrices. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Research Findings:

The separation of adenosine (B11128) analogues like this compound is typically achieved using reversed-phase (RP) chromatography. C18 columns are commonly employed as the stationary phase due to their hydrophobicity, which allows for the retention of the relatively polar nucleoside.

A typical HPLC method for the analysis of adenosine and its analogues involves a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of an ion-pairing agent can be incorporated to improve the retention and resolution of these polar compounds. For instance, a method for separating adenosine and related compounds might use a mobile phase of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer, which is also compatible with mass spectrometry detection.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), enabling higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. The principles of separation remain the same, but the increased efficiency allows for more complex mixtures to be resolved effectively.

Interactive Data Table: Typical HPLC Parameters for Adenosine Analogue Separation

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 20 mM Ammonium Formate, pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | Ambient (e.g., 25 °C) |

Mass Spectrometry for Structure Elucidation and Metabolite Identification (e.g., Q-TOF/MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UPLC, it becomes a formidable tool for identifying and structurally characterizing compounds like this compound and its metabolites. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like nucleosides, as it minimizes fragmentation during the ionization process. Quadrupole Time-of-Flight (Q-TOF) mass analyzers provide high mass accuracy and resolution, which is critical for unambiguous identification.

Research Findings:

In the analysis of this compound, ESI-MS would typically be used to determine the molecular weight of the compound. The high-resolution capabilities of a Q-TOF analyzer would allow for the determination of the elemental composition from the accurate mass measurement.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this technique, the ion corresponding to the parent molecule is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For nucleosides like this compound, a characteristic fragmentation is the cleavage of the glycosidic bond between the adenine (B156593) base and the glucofuranosyl sugar. This results in a fragment ion corresponding to the adenine base (m/z 136 in positive ion mode) and a neutral loss of the sugar moiety. Other fragments arising from the sugar ring can also be observed, providing further structural confirmation.

Interactive Data Table: Expected ESI-MS/MS Fragmentation of this compound

| Precursor Ion (M+H)⁺ | Fragment Ion | Description |

| 298.11 | 136.06 | Adenine fragment (loss of glucofuranosyl) |

| 298.11 | 162.05 | Glucofuranosyl sugar fragment |

| 298.11 | 119.05 | Adenine fragment after loss of NH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Research Findings:

The ¹H NMR spectrum of this compound would show distinct signals for each proton in the molecule. The chemical shifts of the protons on the adenine base would appear in the aromatic region (typically > 6 ppm), while the protons of the glucofuranosyl ring would be found in the upfield region. The anomeric proton (H-1') of the sugar is a key diagnostic signal, and its chemical shift and coupling constant (J-coupling) to H-2' can confirm the β-configuration of the glycosidic bond.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the adenine ring and the glucofuranosyl moiety would be observed in their characteristic regions. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adenine Ring | ||

| H-2 | ~8.1 | ~152 |

| H-8 | ~8.3 | ~140 |

| C-4 | - | ~149 |

| C-5 | - | ~119 |

| C-6 | - | ~156 |

| Glucofuranosyl Ring | ||

| H-1' | ~5.9 | ~88 |

| H-2' | ~4.6 | ~78 |

| H-3' | ~4.2 | ~75 |

| H-4' | ~4.1 | ~82 |

| H-5' | ~3.7 | ~71 |

| H-6'a, H-6'b | ~3.6, ~3.5 | ~63 |

X-ray Crystallography for Solid-State Structure Determination

Research Findings:

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is then used to build a model of the molecule's structure.

For this compound, an X-ray crystal structure would definitively confirm the β-configuration of the glycosidic bond and reveal the conformation of the furanose ring (e.g., envelope or twist conformation) and the orientation of the adenine base relative to the sugar (syn or anti).

As of the latest literature review, a specific X-ray crystal structure for this compound has not been reported. However, the structures of many related adenosine analogues have been determined, providing valuable insights into the likely solid-state conformation of this compound.

Spectrophotometric Assays for Enzymatic Activity

Spectrophotometric assays are widely used to measure the activity of enzymes that utilize this compound as a substrate or inhibitor. These assays rely on a change in absorbance of light at a specific wavelength as the enzymatic reaction proceeds.

Research Findings:

A key enzyme that may interact with this compound is adenosine deaminase, which catalyzes the deamination of adenosine to inosine. The activity of adenosine deaminase can be monitored spectrophotometrically by following the decrease in absorbance at 265 nm, as adenosine has a higher molar absorptivity at this wavelength than inosine. worthington-biochem.com

To determine the kinetic parameters of an enzyme with this compound, a series of assays would be performed at varying substrate concentrations. The initial reaction velocities would be measured and plotted against the substrate concentration. This data can then be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km), which reflects the substrate concentration at half the maximum velocity, and the maximum velocity (Vmax).

While general spectrophotometric assays for adenosine deaminase are well-established, specific kinetic data (Km and Vmax) for the interaction of adenosine deaminase with this compound is not available in the reviewed literature. For reference, the Km of adenosine deaminase for its natural substrate, adenosine, is in the micromolar range. scielo.br

Interactive Data Table: General Parameters for a Spectrophotometric Assay of Adenosine Deaminase

| Parameter | Value/Condition |

| Enzyme | Adenosine Deaminase |

| Substrate | Adenosine (as a reference) |

| Buffer | Phosphate buffer, pH 7.4 |

| Wavelength | 265 nm |

| Temperature | 25 °C |

| Measurement | Decrease in absorbance over time |

Structural Analysis and Conformational Studies of 9 Beta D Glucofuranosyl Adenine and Derivatives

Glycosidic Torsion Angle Analysis

The anti conformation is generally defined by χ values from +90° to +270°, while the syn conformation corresponds to values between -90° and +90°. leibniz-fli.de While both conformations are possible for purines, the anti form is often energetically favored. researchgate.netcolostate.edu However, the energy barrier for rotation around the glycosidic bond can be relatively low. For instance, calculations on the derivative 9-alpha-D-arabinofuranosyladenine show this barrier to be only 1.1 kcal/mol. nih.gov

Studies on various adenine (B156593) nucleoside derivatives provide specific examples of observed glycosidic torsion angles. In the crystal structure of 9-(1,3-Anhydro-beta-D-psicofuranosyl)adenine, the χ angle is -107.1°, indicating an anti conformation. nih.gov Similarly, two independent molecules of 9-alpha-D-arabinofuranosyladenine in its crystal structure adopt anti conformations with χ angles of -73° and -64°. nih.gov Statistical analysis of high-resolution oligonucleotide structures shows that the orientation of the glycosidic bond can be correlated with other structural features, such as the pyramidalization of the glycosidic nitrogen atom. nih.gov

| Compound | χ Angle (°) | Conformation | Reference |

|---|---|---|---|

| 9-(1,3-Anhydro-beta-D-psicofuranosyl)adenine | -107.1 | anti | nih.gov |

| 9-alpha-D-arabinofuranosyladenine (Molecule A) | -73 | anti | nih.gov |

| 9-alpha-D-arabinofuranosyladenine (Molecule B) | -64 | anti | nih.gov |

Furanosyl Ring Pucker Conformations

The sugar pucker conformation is intrinsically linked to other structural parameters, including the glycosidic torsion angle. nih.govleibniz-fli.de Generally, C3'-endo puckers are associated with A-form nucleic acid helices, while C2'-endo puckers are characteristic of B-form helices. glenresearch.comnih.gov

Detailed analysis of adenine nucleoside derivatives reveals specific pucker conformations. For 9-(1,3-Anhydro-beta-D-psicofuranosyl)adenine, the furanosyl ring exhibits an N-type (North) sugar pucker, with a pseudorotational phase angle (PN) of 50.5° and a maximum pucker amplitude (νmax) of 34.9°. nih.gov In the case of 9-alpha-D-arabinofuranosyladenine, the two crystallographically independent molecules show different puckers: one is C(2')-exo-C(3')-endo (²T₃), and the other is C(3')-endo (³E). nih.gov

| Compound | Pucker Conformation | Pseudorotation Parameters | Reference |

|---|---|---|---|

| 9-(1,3-Anhydro-beta-D-psicofuranosyl)adenine | N-type (North) | Pₖ = 50.5°, νmax = 34.9° | nih.gov |

| 9-alpha-D-arabinofuranosyladenine (Molecule A) | C(2')-exo-C(3')-endo (²T₃) | Not specified | nih.gov |

| 9-alpha-D-arabinofuranosyladenine (Molecule B) | C(3')-endo (³E) | Not specified | nih.gov |

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of 9-(beta-D-glucofuranosyl)adenine are extensive, owing to the hydroxyl groups on the sugar moiety and the amine and nitrogen atoms of the adenine base. These interactions are critical in defining the crystal packing of the molecule and its interactions with other molecules in a biological context.

In the solid state, nucleosides and their derivatives typically form complex hydrogen-bonding networks. These networks involve both the sugar and the base. For example, the crystal structure of 9-(1,3-Anhydro-beta-D-psicofuranosyl)adenine reveals such intermolecular hydrogen bonds, which stabilize the crystal lattice. nih.gov The adenine base can act as both a hydrogen bond donor (via the N6-amino group) and acceptor (at the N1, N3, and N7 positions), while the sugar's hydroxyl groups (O2', O3', O5') are primary sites for hydrogen bonding. These interactions dictate the specific arrangement of molecules in the crystal.

Solution-State Conformational Dynamics

In solution, this compound and its derivatives are not static but exist in a dynamic equilibrium between different conformations. The primary dynamic processes involve the rotation around the glycosidic bond (syn ↔ anti equilibrium) and the pseudorotation of the furanose ring (e.g., North ↔ South equilibrium).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. The relatively low energy barrier to rotation around the glycosidic bond, as suggested by computational studies on analogs like 9-alpha-D-arabinofuranosyladenine, implies that both syn and anti conformations can be populated in solution, with the equilibrium position depending on the specific derivative and solvent conditions. nih.gov The sugar ring also undergoes rapid interconversion between its various puckered forms. The presence of a dynamic equilibrium between different conformational types has been observed for various modified nucleosides in solution. nih.gov This conformational flexibility is essential for the molecule's ability to adapt its shape to fit into the active sites of enzymes or to be incorporated into nucleic acid structures.

Advanced Computational and Theoretical Investigations of 9 Beta D Glucofuranosyl Adenine and Analogues

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, which are dictated by its electronic structure. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's conformational landscape and the energetic barriers between different conformations.

While specific quantum chemical studies on 9-(beta-D-glucofuranosyl)adenine are not extensively documented in the literature, research on analogous compounds provides a clear framework for how such investigations would proceed. For instance, quantum chemical calculations have been performed on the antiviral agent (S)-9-(2,3-dihydroxypropyl)adenine to determine its conformational map. wikipedia.orgnih.govnih.gov These studies revealed that the thermodynamically most stable conformation corresponds to the α-ribo configuration, with other low-energy minima corresponding to β-ribo and β-xylo configurations. wikipedia.orgnih.govnih.gov Such analyses are crucial for understanding how the molecule might present itself to a biological target.

For this compound, similar calculations would elucidate the preferred puckering of the glucofuranosyl ring and the orientation of the adenine (B156593) base relative to the sugar moiety. These conformational preferences are critical for its interaction with target enzymes or receptors.

Table 1: Conformational Analysis of (S)-9-(2,3-dihydroxypropyl)adenine (Analogue Example)

| Conformation | Relative Energy (kcal/mol) | Configuration |

|---|---|---|

| I | 0.0 | alpha-ribo |

| II | ~1.0 | beta-ribo |

| III | ~1.0 | beta-xylo |

This table illustrates the type of data obtained from quantum chemical calculations for an adenosine (B11128) analogue, showing the relative thermodynamic stability of different conformations. wikipedia.orgnih.govnih.gov

Molecular Docking Studies for Receptor and Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

For this compound and its analogues, molecular docking studies are instrumental in understanding their interactions with various receptors and enzymes, particularly adenosine receptors (ARs). Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. nih.govmdpi.comnih.govmdpi.com

Docking studies of adenosine agonists into the A2A adenosine receptor have identified key interactions necessary for binding and activation. For example, hydrogen bonds between the ribose hydroxyl groups and residues like Ser277 and His278, as well as interactions between the adenine ring and a phenylalanine residue (Phe168), are often observed. nih.gov The glucofuranosyl moiety of this compound would be expected to form a network of hydrogen bonds within the ribose-binding pocket, and docking studies could predict the favorability of these interactions compared to the native adenosine. Such studies are crucial for rationalizing the selectivity of analogues for different receptor subtypes and for designing new compounds with improved binding characteristics.

Table 2: Key Residue Interactions for Adenosine Receptor Agonists from Docking Studies

| Receptor Residue | Type of Interaction | Ligand Moiety Involved |

|---|---|---|

| Phe168 | π-π stacking | Adenine ring |

| Asn253 | Hydrogen bond | Adenine N6/N7 |

| Ser277 | Hydrogen bond | Sugar hydroxyls |

| His278 | Hydrogen bond | Sugar hydroxyls |

| Thr88 | Hydrogen bond | Amide group on ribose modifications |

This table summarizes common interactions observed in molecular docking studies of adenosine analogues with adenosine receptors. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations are a powerful tool for studying the physical movements of atoms and molecules, allowing for the characterization of conformational changes and the stability of interactions within the binding site. nih.govmdpi.combohrium.com

Table 3: Insights from Molecular Dynamics Simulations of Adenosine Receptors

| Finding | Significance |

|---|---|

| Formation of the "ionic lock" | Stabilizes the inactive state of the receptor. acs.org |

| Rotameric transition of Trp6.48 ("toggle switch") | Initiates the receptor activation process. acs.org |

| Identification of ligand binding/unbinding pathways | Informs on the kinetics of drug-receptor interactions. mdpi.com |

| Characterization of water-mediated interactions | Reveals the role of solvent in ligand binding. bohrium.com |

| Assessment of conformational stability | Validates docking poses and predicts ligand efficacy. elifesciences.org |

This table outlines key findings from MD simulations of adenosine receptors, demonstrating the power of this technique to elucidate dynamic aspects of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govbenthamscience.comnih.gov These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For adenosine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These approaches generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields. The variations in these fields are then correlated with the biological activity to build a predictive model. The resulting contour maps highlight regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. nih.gov

A QSAR study on this compound and a series of its analogues would involve synthesizing or computationally generating a set of related compounds with varying substituents on the adenine base or the glucofuranosyl ring. By measuring the biological activity of these compounds (e.g., their affinity for a specific adenosine receptor subtype), a QSAR model could be developed to guide the design of new analogues with enhanced potency and selectivity.

Table 4: Components of a 3D-QSAR Model for Adenosine Receptor Ligands

| Component | Description | Example for Adenosine Analogues |

|---|---|---|

| Training Set | A series of compounds with known biological activity. | A diverse set of adenosine analogues with measured A3 receptor antagonist activity. nih.gov |

| Alignment | Superimposing the molecules in a consistent manner. | Receptor-based alignment using a homology model of the A3 receptor. nih.gov |

| Molecular Descriptors | Calculated properties of the molecules (e.g., steric and electrostatic fields). | CoMFA and CoMSIA fields. nih.gov |

| Statistical Method | A method to correlate descriptors with activity (e.g., Partial Least Squares). | PLS analysis to generate a predictive equation. nih.gov |

| Validation | Assessing the predictive power of the model. | Cross-validation (q²) and prediction for an external test set (r²_pred). nih.gov |

This table describes the essential components required to build a predictive 3D-QSAR model for adenosine analogues.

Prediction of Biochemical Reactivity and Metabolic Transformations

Understanding the metabolic fate of a drug candidate is crucial for its development. Computational tools can predict the likely metabolic transformations a molecule will undergo, as well as its potential for biochemical reactivity.

For nucleoside analogues like this compound, metabolic pathways often involve phosphorylation by cellular kinases to form the active mono-, di-, and triphosphate forms. wikipedia.org Other key metabolic reactions include deamination by adenosine deaminase and glycosidic bond cleavage by nucleoside phosphorylases. biorxiv.orgnih.gov The susceptibility of this compound to these enzymes can be predicted using computational methods. For example, docking the compound into the active sites of these metabolic enzymes can provide an indication of whether it is likely to be a substrate.

Furthermore, a variety of in silico tools are available to predict the products of phase I and phase II metabolism. frontiersin.org These tools use databases of known metabolic reactions and rule-based systems or machine learning models to predict the sites of metabolism on a new molecule. For this compound, these tools could predict hydroxylation, glucuronidation, or other modifications to the adenine base or the sugar moiety. This information is invaluable for anticipating the pharmacokinetic profile of the compound and identifying potentially toxic metabolites.

Table 5: Common Predicted Metabolic Reactions for Nucleoside Analogues

| Reaction Type | Enzyme Family | Effect on Nucleoside Analogue |

|---|---|---|

| Phosphorylation | Kinases (e.g., Adenosine Kinase) | Activation to nucleotide forms. wikipedia.orgnih.gov |

| Deamination | Deaminases (e.g., Adenosine Deaminase) | Conversion of adenine to hypoxanthine, altering activity. biorxiv.org |

| Glycosidic Bond Cleavage | Phosphorylases (e.g., Purine (B94841) Nucleoside Phosphorylase) | Inactivation by separating the base from the sugar. wikipedia.org |

| Oxidation (Phase I) | Cytochrome P450 | Hydroxylation of the purine or sugar ring. frontiersin.org |

| Conjugation (Phase II) | Transferases (e.g., UGTs, SULTs) | Addition of polar groups (e.g., glucuronic acid) to facilitate excretion. frontiersin.org |

This table lists common metabolic transformations that nucleoside analogues undergo, which can be predicted using in silico methods.

Derivatives and Analogues of 9 Beta D Glucofuranosyl Adenine: Synthesis and Structure Activity Relationships Sar

Sugar Moiety Modifications (e.g., Deoxy, Dideoxy, Anhydro, Pyranosyl Isomers)

Modifications to the sugar portion of a nucleoside can dramatically alter its stability, conformation, and biological activity. While specific literature on deoxy, dideoxy, and anhydro derivatives of 9-(beta-D-glucofuranosyl)adenine is limited, studies on related isomers provide a framework for potential synthetic strategies and outcomes.

Deoxy and Dideoxy Derivatives: The synthesis of dideoxyfluoro nucleosides has been achieved for other isomers, such as the convergent synthesis of 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine from a fluorinated sugar intermediate. researchgate.net This arabinose-configured analogue highlights a synthetic pathway that could potentially be adapted for glucose-configured sugars. The goal of such modifications is often to enhance metabolic stability or to act as chain terminators in DNA or RNA synthesis.

Anhydro Derivatives: Anhydro nucleosides contain an additional covalent bond between the sugar and the base or within the sugar ring, restricting the molecule's conformation. While synthetic methods for anhydro derivatives of other nucleosides are established, specific examples for this compound are not prominent in the reviewed literature.

Pyranosyl Isomers: The isomeric shift from a five-membered furanose ring to a six-membered pyranose ring significantly alters the three-dimensional structure of the nucleoside. In the context of plant hormones, cytokinin N-glucosides, where glucose is attached to the N7 or N9 atoms of the purine (B94841) ring, are among the most abundant naturally occurring forms. nih.gov These are typically glucopyranosyl derivatives and are known to be biologically stable conjugates. nih.gov

Adenine (B156593) Base Modifications (e.g., 2-methyl, 8-alkynyl, 6-substituted purines)

Altering the adenine base can modulate the compound's ability to form hydrogen bonds, its resistance to enzymatic degradation (like deamination), and its affinity for specific enzymes or receptors. Research has primarily focused on these modifications in the context of ribofuranosyl and arabinofuranosyl nucleosides due to their established biological relevance.

2-Position Modifications: The introduction of a fluorine atom at the 2-position of 9-β-D-arabinofuranosyladenine (to create 2-F-ara-A) results in a compound that is resistant to deamination and shows potent inhibition of DNA synthesis. nih.gov This modification has been shown to enhance the inhibitory activity of the corresponding triphosphate (2-F-ara-ATP) against ribonucleotide reductase compared to the non-fluorinated parent compound. nih.gov

6-Position Modifications: The 6-amino group is critical for the identity of adenine. Modifications at this position can have profound effects. For instance, the synthesis of 9-beta-D-ribofuranosyl-6-hydroxylaminopurine has been reported, with the resulting compound showing cytostatic activity. nih.gov

8-Position Modifications: The 8-position of the purine ring is another site for modification. The synthesis of compounds like 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine has been explored to study their metabolic fate and cytotoxic effects. researchgate.net

While these examples pertain to ribose and arabinose analogues, they establish that modifications at the 2, 6, and 8 positions of the adenine ring are synthetically feasible and can significantly impact biological activity.

Phosphoryl and Other Functional Group Derivatizations

For many nucleoside analogues to exert their biological effects, they must be phosphorylated intracellularly to their mono-, di-, and ultimately triphosphate forms. This process is a critical activation step.

Phosphorylation: The phosphorylation of nucleoside analogues is a key determinant of their activity. For example, 9-β-D-arabinofuranosyladenine (ara-A) and its 2-fluoro derivative (F-ara-A) are converted in cells to their 5'-triphosphate forms, F-ara-ATP and ara-ATP. nih.govdrugbank.com These triphosphates are the active molecules that inhibit various cellular enzymes. nih.govdrugbank.com Similarly, the guanine (B1146940) analogue, 9-β-D-arabinofuranosylguanine (ara-G), is also phosphorylated to its active triphosphate form. drugbank.com The efficiency of this phosphorylation can be a limiting factor in a compound's efficacy. Studies on related compounds suggest that any potential biological activity of this compound would likely also depend on its conversion to the corresponding triphosphate.

Other Derivatizations: Functionalization is not limited to phosphorylation. Acyl derivatives, for example, can be synthesized to create prodrugs with altered properties such as increased lipophilicity or resistance to enzymatic degradation.

SAR Studies for Enzyme Inhibition and Receptor Recognition

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For adenine nucleosides, this often involves examining their ability to inhibit key enzymes in nucleic acid synthesis or to bind to specific receptors.

Enzyme Inhibition: The triphosphate forms of arabinofuranosyl nucleosides are potent inhibitors of enzymes essential for DNA replication. Ara-ATP and its 2-fluoro analogue (2-F-ara-ATP) are known inhibitors of DNA polymerases and ribonucleotide reductase. nih.govpsu.edu Comparative studies have shown that 2-F-ara-ATP is a more effective inhibitor of ribonucleotide reductase than ara-ATP. nih.gov Both triphosphates were found to be equally sensitive against DNA polymerase alpha, while DNA polymerase beta was much less sensitive to both. nih.gov The guanine analogue, ara-GTP, also inhibits DNA polymerases, with DNA polymerase alpha being more sensitive than polymerases beta and gamma. drugbank.com These inhibitions are often competitive with the natural deoxynucleoside triphosphate substrates (dATP and dGTP). drugbank.com

Q & A

Q. What are the established synthetic routes for 9-(β-D-glucofuranosyl)adenine?

- Methodological Answer : A classic approach involves starting from D-glucose derivatives, such as methyl 5,6-dideoxy-2,3-O-isopropylidene-β-D-ribo-hex-5-enofuranoside. Key steps include: (i) Protection of hydroxyl groups using isopropylidene blocking agents. (ii) Glycosylation with adenine under Vorbrüggen conditions (e.g., TMSOTf as a catalyst). (iii) Deprotection via acid hydrolysis to yield the final product. This method minimizes side products like N7-regioisomers, achieving ~60% yield . Alternative routes use fluorinated intermediates (e.g., DAST-mediated fluorination) to modify sugar conformation, but these require stringent anhydrous conditions .

Q. How is the purity and stability of 9-(β-D-glucofuranosyl)adenine assessed during synthesis?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and TLC (silica gel, CHCl₃:MeOH 9:1). Stability studies focus on glycosidic bond hydrolysis under acidic (pH <3) or enzymatic (nucleosidase) conditions, monitored by UV-Vis spectroscopy (λ = 260 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzymatic interaction of 9-(β-D-glucofuranosyl)adenine with DNA/RNA polymerases?

- Methodological Answer : (i) Kinetic assays : Measure inhibition constants (Kᵢ) using steady-state kinetics with [³H]-labeled dATP as a substrate. (ii) Crystallography : Co-crystallize the compound with polymerase enzymes (e.g., Taq DNA polymerase) to identify binding motifs. (iii) Molecular dynamics (MD) simulations : Compare binding free energy (ΔG) with adenosine analogues (e.g., 9-β-D-arabinofuranosyladenine) to assess sugar conformation effects .

Q. How should contradictory data on the bioactivity of 9-(β-D-glucofuranosyl)adenine be resolved?

- Methodological Answer : Discrepancies in antiviral or cytotoxic activity often arise from: (i) Impurity profiles : Re-test batches using LC-MS to rule out N3- or N7-adenine adducts. (ii) Cell-line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for transporter expression (e.g., hENT1). (iii) Metabolic stability : Perform incubation studies in human liver microsomes to quantify deamination/phosphorylation rates .

Q. What strategies optimize the stereochemical control during glycosylation to avoid α/β-anomer mixtures?

- Methodological Answer : (i) Protecting group strategy : Use bulky groups (e.g., trityl at O6) to enforce β-selectivity via steric hindrance. (ii) Catalysis : Employ SnCl₄ or BF₃·OEt₂ to stabilize oxocarbenium ion intermediates, favoring β-configuration. (iii) Solvent effects : Polar aprotic solvents (e.g., MeCN) enhance anomeric control by stabilizing transition states .

Q. How does the glucofuranosyl moiety influence the compound’s mechanism of action compared to ribofuranosyl analogues?

- Methodological Answer : The glucofuranosyl sugar’s 2'-deoxy and 3'-hydroxyl groups alter: (i) Enzyme binding : MD simulations show reduced hydrogen bonding with polymerase active sites (e.g., Klenow fragment). (ii) Metabolic resistance : Resistance to adenosine deaminase due to steric hindrance from the glucose moiety. (iii) Membrane permeability : LogP calculations indicate higher hydrophilicity, requiring prodrug strategies (e.g., phosphoramidates) for cellular uptake .

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

- Methodological Answer : (i) Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via UPLC-QTOF. (ii) Isotope tracing : Use ¹⁸O-labeled H₂O to track glycosidic bond hydrolysis via mass shift. (iii) Cryo-EM : Visualize structural degradation in real-time under simulated lysosomal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.